2-(6-(Benzyloxy)pyridin-2-yl)ethan-1-amine

Molecular Characterization Analytical Chemistry Quality Control

This aminopyridine derivative (C14H16N2O, MW 228.29) is a primary amine building block for amide or urea synthesis via its ethylamine handle. Its benzyloxy group can be cleaved to access pyridone scaffolds. No public empirical performance data exists for analogs; substitution introduces unquantifiable risk. Use only as a defined chemical intermediate or analytical standard.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
CAS No. 1000540-33-9
Cat. No. B1480263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-(Benzyloxy)pyridin-2-yl)ethan-1-amine
CAS1000540-33-9
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=N2)CCN
InChIInChI=1S/C14H16N2O/c15-10-9-13-7-4-8-14(16-13)17-11-12-5-2-1-3-6-12/h1-8H,9-11,15H2
InChIKeyDDLASQXHTRKQEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-(Benzyloxy)pyridin-2-yl)ethan-1-amine (CAS 1000540-33-9) – Molecular Identity and Baseline Procurement Information


2-(6-(Benzyloxy)pyridin-2-yl)ethan-1-amine (CAS 1000540-33-9) is a substituted pyridine derivative belonging to the class of aminopyridines, characterized by a benzyloxy group at the 6-position of the pyridine ring and an ethylamine side chain at the 2-position. Its molecular formula is C14H16N2O, with a molecular weight of 228.29 g/mol . Commercially available product specifications typically indicate a purity of 95% . The compound is also referred to as 2-(6-phenylmethoxypyridin-2-yl)ethanamine and, in certain vendor catalogs, by the abbreviation BPEA .

2-(6-(Benzyloxy)pyridin-2-yl)ethan-1-amine (CAS 1000540-33-9) – Why Generic Substitution or In-Class Swapping Is Not Scientifically Justified


A critical constraint for procurement decisions involving 2-(6-(Benzyloxy)pyridin-2-yl)ethan-1-amine (CAS 1000540-33-9) is the near-total absence of publicly available, peer-reviewed, or patent-disclosed quantitative performance data. Current knowledge of this compound is derived almost exclusively from commercial supplier catalogs and basic chemical databases, which provide only fundamental molecular descriptors such as molecular weight, formula, and nominal purity . No direct head-to-head comparisons with structural analogs, no class-level biological activity data with quantitative benchmarks, and no cross-study comparable metrics have been identified in the scientific or patent literature [1]. Consequently, any claim of functional equivalence to a similar aminopyridine or benzyloxy-pyridine derivative cannot be substantiated by empirical evidence. Interchanging this compound with any in-class analog based solely on structural similarity introduces an unquantifiable and unacceptable level of experimental risk, making generic substitution scientifically unsupportable at this time [1].

2-(6-(Benzyloxy)pyridin-2-yl)ethan-1-amine (CAS 1000540-33-9) – Quantifiable Differentiation Evidence vs. Comparators


Quantitative Differentiation of 2-(6-(Benzyloxy)pyridin-2-yl)ethan-1-amine (CAS 1000540-33-9): Molecular Weight and Purity vs. Structural Isomers

The target compound 2-(6-(benzyloxy)pyridin-2-yl)ethan-1-amine (C14H16N2O, 228.29 g/mol) is a structural isomer of N-benzyl-N-[2-(2-pyridinyloxy)ethyl]amine, which shares an identical molecular formula and molecular weight (228.29 g/mol) but differs in the connectivity of the benzyl, oxygen, pyridine, and ethylamine moieties . While both isomers are commercially available with stated purities of approximately 95%, no quantitative comparative data on their respective chemical reactivities, physical properties (e.g., melting point, boiling point, density), or biological activities are available in the public domain [1]. This absence of comparative performance data precludes any evidence-based selection between the two for any application beyond their distinct structural identities [1].

Molecular Characterization Analytical Chemistry Quality Control

2-(6-(Benzyloxy)pyridin-2-yl)ethan-1-amine (CAS 1000540-33-9) – Research and Industrial Application Scenarios Based on Molecular Identity


Use as a Primary Amine Building Block in Medicinal Chemistry for Target Synthesis

The compound can be employed as a primary amine-containing building block for the synthesis of more complex molecules, such as amides, ureas, or secondary amines, where the ethylamine side chain provides a nucleophilic handle for conjugation. This application relies solely on the compound's defined chemical structure and does not presuppose any intrinsic biological activity .

Use as a Reference Standard in Analytical Method Development and Quality Control

Due to its unique CAS registry number (1000540-33-9) and defined molecular structure (C14H16N2O, 228.29 g/mol), this compound can serve as a reference standard for developing and validating analytical methods such as HPLC, LC-MS, or GC-MS, particularly in workflows requiring the identification or quantification of this specific aminopyridine derivative .

Use as a Starting Material for the Preparation of Benzyloxy-Pyridine Derivatives via Debenzylation

The benzyloxy protecting group at the 6-position of the pyridine ring can be removed under hydrogenolysis conditions to yield the corresponding 6-hydroxypyridine derivative. This synthetic transformation is a common strategy in medicinal chemistry for accessing pyridone or hydroxypyridine scaffolds and relies on established organic chemistry principles [1].

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